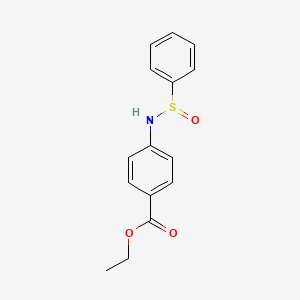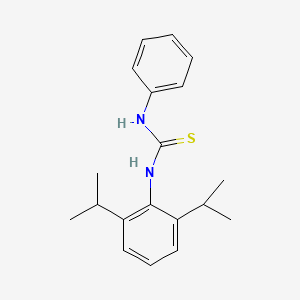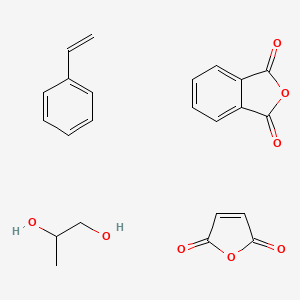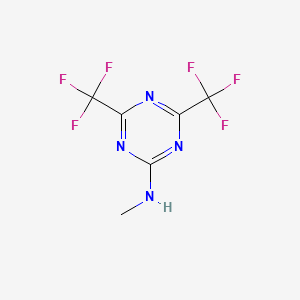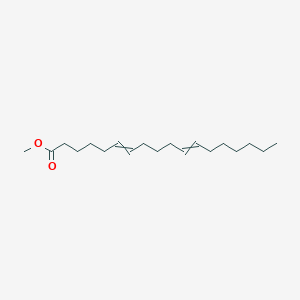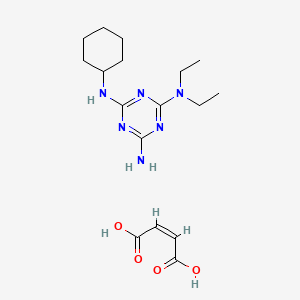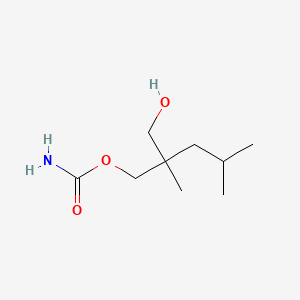
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is an organic compound with the molecular formula C9H19NO3 It is a derivative of 2-Isobutyl-2-methyl-1,3-propanediol, where one of the hydroxyl groups is replaced by a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with an isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the monocarbamate derivative. Commonly used isocyanates include methyl isocyanate and ethyl isocyanate.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group back to the original hydroxyl group.
Substitution: The carbamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted compounds depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Isobutyl-2-methyl-1,3-propanediol monocarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-Methyl-1,3-propanediol: A related compound with similar structural features but without the carbamate group.
Isobutyl carbamate: Another carbamate derivative with a different backbone structure.
Comparison: 2-Isobutyl-2-methyl-1,3-propanediol monocarbamate is unique due to the presence of both isobutyl and carbamate groups, which confer distinct chemical and biological properties. Compared to 2-Methyl-1,3-propanediol, it has enhanced reactivity and potential applications in various fields. Isobutyl carbamate, on the other hand, lacks the additional hydroxyl group, making it less versatile in certain reactions.
Propiedades
Número CAS |
25451-58-5 |
|---|---|
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(2)4-9(3,5-11)6-13-8(10)12/h7,11H,4-6H2,1-3H3,(H2,10,12) |
Clave InChI |
HFRSCQWPRWHTJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(CO)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
